molecular formula C17H17F3N4O2 B2620060 4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1797128-68-7

4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

货号: B2620060
CAS 编号: 1797128-68-7
分子量: 366.344
InChI 键: OJAMANWKGQJUHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a piperidine-1-carboxamide core with a pyridazin-3-yloxy substituent at the 4-position and a 2-(trifluoromethyl)phenyl group on the carboxamide nitrogen. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the pyridazine moiety may contribute to π-π stacking interactions in biological targets.

属性

IUPAC Name

4-pyridazin-3-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)13-4-1-2-5-14(13)22-16(25)24-10-7-12(8-11-24)26-15-6-3-9-21-23-15/h1-6,9,12H,7-8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAMANWKGQJUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction between pyridazine and an appropriate leaving group. The next step involves the coupling of the pyridazin-3-yloxy intermediate with the piperidine-1-carboxamide moiety, which can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

化学反应分析

Types of Reactions

4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Molecular Information

  • IUPAC Name : N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
  • Molecular Formula : C23H20F3N5O2
  • Molecular Weight : 455.4 g/mol

Structural Features

The compound features a complex structure that includes:

  • A piperidine ring , providing a basic nitrogen atom that can engage in hydrogen bonding.
  • A pyridazine moiety , which may contribute to its biological activity.
  • A trifluoromethyl group , known for enhancing lipophilicity and potentially increasing the compound's bioavailability.

Neurological Disorders

Investigational Uses : PF-04457845 has been studied for its potential in treating conditions such as Tourette Syndrome and cannabis dependence. Its mechanism of action involves modulation of neurotransmitter systems, particularly through inhibition of monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.

Case Study: Inhibition of Monoamine Oxidase

In a study evaluating similar pyridazine derivatives, it was found that one compound exhibited potent MAO-B inhibition with an IC50 value of 0.013 µM, indicating significant potential for treating neurodegenerative disorders such as Alzheimer's disease .

Cancer Research

Anticancer Activity : Preliminary studies suggest that PF-04457845 may inhibit tumor cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Assessment

A study on various cancer cell lines demonstrated the following IC50 values:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results indicate significant cytotoxicity, suggesting that the compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Properties

Research indicates that PF-04457845 may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Study: In Vitro Studies

In vitro experiments showed that treatment with the compound reduced TNF-alpha and IL-6 production in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This suggests a favorable anti-inflammatory profile, warranting further investigation into its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of PF-04457845. The following table summarizes key substituents and their associated activities:

SubstituentActivityIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for MAO-B inhibition
PiperidineEssential-Provides structural stability

作用机制

The mechanism of action of 4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

相似化合物的比较

Comparison with Structural Analogues

Core Scaffold Modifications

a. PF-04457845 (N-(3-pyridazinyl)-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]piperidine-1-carboxamide)
  • Structural Difference : Incorporates a benzylidene group (phenyl-methylene) at the 4-position of the piperidine ring, increasing planarity and surface area for target binding.
  • Impact : The extended conjugation may enhance affinity for hydrophobic binding pockets but could reduce solubility compared to the simpler pyridazin-3-yloxy substituent in the target compound .
  • Molecular Weight : 455.43 g/mol (vs. ~395–410 g/mol estimated for the target compound, assuming removal of the benzylidene group) .
b. N-(2-((Methylsulfonyl)carbamoyl)phenyl)-4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (Compound 9)

Substituent Variations

a. Trifluoromethyl Position
  • 3-(Trifluoromethyl)phenyl vs. 2-(Trifluoromethyl)phenyl : and highlight analogues with trifluoromethyl groups at the 3-position on phenyl rings. The 2-position in the target compound may reduce steric hindrance, favoring interactions with flat binding sites .
b. Pyridazine vs. Pyridine Moieties
  • Pyridazin-3-yloxy (Target Compound) vs.

Pharmacologically Active Analogues

a. AZD5363 (Akt Kinase Inhibitor)
  • Structural Difference : Replaces pyridazine with a pyrrolopyrimidine group and introduces a chlorophenyl substituent.
  • Impact : Demonstrates how piperidine-carboxamide derivatives can achieve high kinase selectivity and reduced hERG liability through strategic substituent placement .

Physicochemical and Pharmacokinetic Considerations

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₇H₁₆F₃N₅O₂ (est.) ~395–410 (est.) Pyridazin-3-yloxy, 2-(trifluoromethyl)phenyl
PF-04457845 C₂₃H₂₀F₃N₅O₂ 455.43 Benzylidene, pyridin-2-yloxy
Compound 9 C₂₃H₂₂F₃N₃O₄S 494.49 Sulfonylcarbamoyl

Solubility and Permeability

  • The target compound’s lack of a benzylidene group (vs. PF-04457845) may improve aqueous solubility.
  • Sulfonylcarbamoyl groups (e.g., Compound 9) introduce polar surfaces but may limit blood-brain barrier penetration .

生物活性

The compound 4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyridazine moiety : A heterocyclic aromatic compound contributing to the compound's pharmacological properties.
  • Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.
  • Piperidine core : A common scaffold in medicinal chemistry, often associated with various biological activities.

Research indicates that this compound may act as a selective modulator of various biological pathways. It has been shown to interact with receptors involved in pain modulation, inflammation, and possibly cancer pathways. The trifluoromethyl group enhances binding affinity and selectivity towards specific targets.

Pharmacological Effects

  • Antinociceptive Activity : Studies have shown that derivatives similar to this compound exhibit significant antinociceptive effects in animal models, indicating potential use in pain management. For instance, compounds with similar structures have been evaluated for their effectiveness against TRPV1 receptors, which play a crucial role in pain perception .
  • Anticancer Properties : Some analogs of piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the pyridazine moiety has been linked to enhanced apoptosis induction in tumor cells .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can be influenced by modifications to its structure. Key findings include:

  • Substituents on the piperidine ring : Altering these groups can significantly impact potency and selectivity.
  • Variation of the trifluoromethyl group : Changes in this group can affect solubility and metabolic stability, which are critical for drug development .
ModificationEffect on Activity
Trifluoromethyl substitutionIncreased lipophilicity and receptor binding
Pyridazine substitutionEnhanced receptor selectivity
Piperidine modificationsAltered potency against specific targets

Case Studies

  • TRPV1 Modulation : A study focused on the interaction of similar compounds with TRPV1 receptors demonstrated that modifications to the piperidine core can enhance or diminish receptor antagonism, suggesting a nuanced approach to drug design for pain relief .
  • Cancer Cell Lines : Research involving derivatives of this compound showed promising results in inhibiting growth in various cancer cell lines, highlighting its potential as an anticancer agent. The study emphasized the importance of structural modifications in enhancing cytotoxicity .

常见问题

Q. Basic

  • Purity : Use HPLC with a C18 column (≥98% purity threshold; mobile phase: acetonitrile/water) .
  • Structural confirmation :
    • 1^1H NMR (DMSO-d6): Peaks for pyridazine (δ 8.5–9.0 ppm), piperidine (δ 2.5–3.5 ppm), and trifluoromethyl (δ 7.2–7.8 ppm) .
    • High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+^+ .

What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological activity?

Q. Advanced

  • Core modifications : Vary pyridazine substituents (e.g., fluorine or methoxy groups) to assess enzyme inhibition potency .
  • Trifluoromethyl role : Compare activity with non-fluorinated analogs using kinase inhibition assays (e.g., EGFR or PI3K) .
  • Computational docking : AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins .

How to resolve contradictions in in vitro vs. in vivo efficacy data?

Q. Advanced

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite identification : Incubate with liver microsomes to detect inactive/active metabolites .
  • Formulation optimization : Use PEGylated nanoparticles to enhance solubility and bioavailability .

What are the solubility and stability profiles under various conditions?

Q. Basic

  • Solubility : Soluble in DMSO (≥10 mM) and ethanol; insoluble in aqueous buffers (pH 7.4) .
  • Stability :
    • Store at -20°C under argon; avoid repeated freeze-thaw cycles .
    • Monitor degradation via HPLC after 24-hour incubation in PBS (pH 7.4) .

What in vitro models are suitable for assessing its pharmacological potential?

Q. Advanced

  • Cancer models : Test antiproliferative activity in HCT-116 (colon) or MCF-7 (breast) cell lines via MTT assays .
  • Enzyme inhibition : Use fluorogenic substrates for kinases (e.g., ADP-Glo™ assay) .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

How to address off-target effects in cellular assays?

Q. Advanced

  • Selectivity screening : Profile against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) .
  • siRNA knockdown : Confirm target specificity by silencing suspected off-target proteins .
  • Molecular dynamics (MD) : Simulate binding stability (GROMACS) to identify non-specific interactions .

What analytical techniques validate its stability under physiological conditions?

Q. Basic

  • Degradation analysis : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) for 24 hours; quantify via LC-MS .
  • Forced degradation : Expose to UV light (ICH Q1B) and oxidative conditions (H2_2O2_2) to identify photodegradants/oxidation products .

How to optimize bioavailability through structural modifications?

Q. Advanced

  • LogP reduction : Introduce polar groups (e.g., hydroxyl or morpholine) to the piperidine ring .
  • Prodrug design : Mask carboxyl groups with ester linkages to enhance intestinal absorption .
  • Salt formation : Prepare hydrochloride salts to improve aqueous solubility .

What computational methods predict binding affinity?

Q. Advanced

  • Docking studies : Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., 4XD3 for kinases) .
  • Free energy calculations : Apply MM-PBSA/GBSA in AMBER to estimate ΔGbinding_{binding} .
  • ADMET prediction : SwissADME or QikProp to optimize pharmacokinetic properties .

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